(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of (3-hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone.
Reduction: Formation of (3-methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy and thiophenyl groups may facilitate binding to specific enzymes or receptors, while the pyrrolidinyl group could enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- (3-Hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- (3-Methoxyphenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone
Uniqueness
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the thiophenyl group on the pyrrolidinyl ring, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds .
Biological Activity
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic use, supported by relevant case studies and research findings.
Synthesis
The compound is synthesized through a series of reactions involving starting materials that include 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone. The synthesis typically employs a catalyst such as Ir(ppy)₃ and is conducted under nitrogen atmosphere to ensure optimal reaction conditions. The final product is purified through chromatography and characterized using techniques like NMR and mass spectrometry .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds with similar structural motifs. For example, a study on novel compounds revealed strong interactions with target proteins involved in pancreatic cancer pathways, suggesting that modifications to the methanone structure could enhance anticancer efficacy .
Case Studies
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of methoxyphenyl derivatives, which showed promising results in reducing oxidative stress markers in vitro.
- Anticancer Study : A related compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Binding Affinity and Mechanism
The binding affinity of this compound to various biological targets is critical for understanding its mechanism of action. Computational studies suggest that such compounds can effectively interact with serotonin receptors, which could explain their potential antidepressant effects .
Structure-Activity Relationship (SAR)
The structural elements of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKIIQZYAULJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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